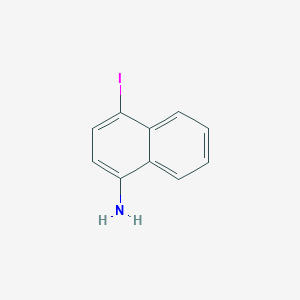

1-Amino-4-iodonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodonaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZKSLYFNFNRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851046-05-4 | |

| Record name | 4-iodonaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Reaction Mechanisms and Reactivity of 1 Amino 4 Iodonaphthalene

Pathways of Amino Group Transformation

The primary amino group is a nucleophilic center and can participate in a variety of classical amine reactions. Its reactivity allows for the introduction of new functional groups and the extension of the molecular framework.

The nucleophilic nitrogen atom of the amino group readily reacts with acylating and sulfonylating agents. In acylation, reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-naphthylamides. This transformation is crucial for installing protecting groups or for synthesizing more complex amide structures.

Similarly, sulfonylation occurs when 1-amino-4-iodonaphthalene is treated with sulfonyl chlorides, such as p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. This reaction produces sulfonamides, which are important functional groups in medicinal chemistry and material science.

The primary aromatic amino group of this compound can be converted into a diazonium salt. byjus.com This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5°C). nih.gov The resulting 4-iodonaphthalene-1-diazonium salt is a highly versatile intermediate that can undergo a range of substitution reactions, often referred to as Sandmeyer or Sandmeyer-type reactions. nih.gov

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, traditionally uses copper(I) salts as catalysts to replace the diazonium group with various nucleophiles. wikipedia.org This provides a powerful method for introducing functionalities that are difficult to install through direct aromatic substitution. organic-chemistry.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst. byjus.comwikipedia.org

Examples of transformations applicable to the diazonium salt of this compound include:

Halogenation: Reaction with CuCl or CuBr introduces chloro or bromo substituents, respectively. wikipedia.org

Cyanation: Treatment with CuCN yields the corresponding nitrile (1-cyano-4-iodonaphthalene). wikipedia.org

Hydroxylation: Reaction in the presence of copper(I) oxide and copper(II) nitrate (B79036) can introduce a hydroxyl group, forming 4-iodonaphthol. wikipedia.org

A Sandmeyer-like reaction can also be used for radioiodination by diazotizing an aryl amine and subsequently substituting it with a radioisotope of iodide. nih.gov

The primary amino group undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal or carbinolamine intermediate. wikipedia.orgyoutube.com Subsequent dehydration, often driven by the removal of water, leads to the formation of the C=N double bond of the imine. wikipedia.orgvanderbilt.edu The reaction of this compound with an aldehyde or ketone would yield a N-(4-iodonaphthalen-1-yl)imine derivative.

The amino group can participate in oxidative coupling reactions, which form new bonds through an oxidative process. For instance, transition-metal-free amination of quinones with various amines can be mediated by t-BuOK under air. nih.gov While not a direct reaction of the naphthalene (B1677914) core itself, this illustrates the principle of amine oxidative coupling. More broadly, single-atom catalysts have been developed to facilitate the oxidative coupling of amines, proceeding through the formation of imine intermediates. rsc.org These methods highlight the potential for the amino group in this compound to be used in constructing larger, coupled molecular systems under oxidative conditions.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. nih.gov The high reactivity of aryl iodides compared to bromides or chlorides makes them excellent substrates for these transformations. nrochemistry.comacs.org

The aryl iodide group is an excellent handle for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis.

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester. researchgate.net The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂) and a base. This method is highly valued for its tolerance of a wide range of functional groups. researchgate.net The reaction of this compound with a suitable boronic acid would yield a 1-amino-4-aryl(or vinyl)naphthalene derivative.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of a base, such as an amine. nrochemistry.comorganic-chemistry.org The high reactivity of the C-I bond allows this reaction to proceed under mild conditions, often at room temperature. nrochemistry.comwikipedia.org Coupling this compound with a terminal alkyne provides a direct route to 1-amino-4-(alkynyl)naphthalenes.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.org Applying this to this compound would result in the formation of 1-amino-4-(alkenyl)naphthalene derivatives, which are valuable synthetic intermediates. libretexts.org

Data Tables

Table 1: Representative Conditions for Suzuki Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Coupling Partner | Phenylboronic Acid | Source of aryl group |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates oxidative addition |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes Pd(0) intermediate |

| Base | Potassium Carbonate (K₂CO₃) | Activates boronic acid |

| Solvent | Dimethylformamide (DMF) / Water | Reaction medium |

Table 2: Representative Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Coupling Partner | Phenylacetylene | Source of alkynyl group |

| Pd Catalyst | Dichlorobis(triphenylphosphine)palladium(II) | Main catalyst for C-C coupling |

| Cu Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base | Diisopropylamine or Triethylamine | Base and often co-solvent |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

Table 3: Representative Conditions for Heck Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Coupling Partner | Styrene or an Acrylate | Alkene source |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Catalyst precursor |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes catalyst |

| Base | Triethylamine (Et₃N) | Neutralizes H-X byproduct |

| Solvent | Acetonitrile (B52724) or DMF | Reaction medium |

Carbon-Heteroatom Bond Formation Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Condensation)

The presence of a carbon-iodine bond makes this compound a suitable substrate for cross-coupling reactions that form new carbon-heteroatom bonds. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. capes.gov.br In the context of this compound, the reaction would involve the coupling of the aryl iodide with a primary or secondary amine. The general mechanism proceeds via a catalytic cycle involving a Pd(0) species. libretexts.orgyoutube.com The cycle typically begins with the oxidative addition of the aryl iodide to the Pd(0) complex, forming a Pd(II) intermediate. youtube.com Subsequently, the amine coordinates to the palladium center, and following deprotonation by a base, reductive elimination occurs to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Aryl iodides are generally more reactive than the corresponding bromides or chlorides in this process. nih.gov However, the iodide anion formed during the reaction can sometimes form unreactive palladium dimers, which can inhibit the catalytic cycle. libretexts.org The choice of ligand, base, and solvent is therefore critical to achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. nih.gov

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig reaction. nih.gov The traditional method involves reacting an aryl halide with an amine in the presence of stoichiometric copper at elevated temperatures. nih.gov Modern protocols often use catalytic amounts of copper salts with ligands like phenanthroline. nih.gov For this compound, an Ullmann reaction with an amine would lead to the formation of a diaminonaphthalene derivative. The reactivity follows the trend of Ar-I > Ar-Br > Ar-Cl, making the iodo-substituted naphthalene a prime candidate for this transformation. nih.gov

| Reaction | Catalyst/Promoter | Ligand (if applicable) | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Biaryl phosphines (e.g., XPhos, BINAP) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |

| Ullmann Condensation | CuI, Cu powder | Phenanthroline, Proline | K₂CO₃, K₃PO₄ | DMF, NMP, Pyridine | 100-210 °C |

Reductive Dehalogenation Pathways

Reductive dehalogenation, specifically the removal of the iodine atom (deiodination), is a potential reaction pathway for this compound. This transformation replaces the C-I bond with a C-H bond, yielding 1-aminonaphthalene. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various reductive conditions.

Chemical methods for the reductive dehalogenation of aryl iodides include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel. youtube.comyoutube.com The reaction is typically carried out in a solvent under a hydrogen atmosphere. The aryl iodide is adsorbed onto the metal surface, where the C-I bond is cleaved and hydrogen is added. youtube.com

Metal/Acid Systems: Combinations like zinc dust in acetic acid can effectively reduce aryl halides.

Hydride Reagents: Reagents like tributyltin hydride (Bu₃SnH) are classic reagents for radical-mediated dehalogenation, although their toxicity is a drawback. Safer alternatives based on silanes, such as tetramethyldisiloxane (TMDS) with a suitable catalyst, have been developed. organic-chemistry.org

Photochemical and Electrochemical Methods: Photoinduced electron transfer can lead to the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or another donor. nih.gov Similarly, electrochemical reduction can cleave the C-I bond.

In a biological context, enzymes known as deiodinases catalyze the reductive deiodination of iodinated compounds, such as thyroid hormones. organic-chemistry.org These enzymes often utilize cofactors like flavin mononucleotide to mediate the electron transfer required for iodine removal. organic-chemistry.org While not a synthetic method, this highlights nature's strategy for cleaving C-I bonds.

Interplay of Substituents on Naphthalene Ring Reactivity

The reactivity of the this compound ring is a direct consequence of the electronic and steric properties of the amino and iodo groups.

Electronic Effects of Amino and Iodo Groups

The amino group (-NH₂) is a powerful activating group. Through its nitrogen lone pair, it exerts a strong positive mesomeric effect (+M), donating electron density to the naphthalene ring system. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution. This donation is most pronounced at the ortho and para positions relative to the amino group (positions 2 and 4). In this compound, the para-position is already occupied by iodine.

Conversely, the iodo group (-I) is a deactivating group. It exerts a negative inductive effect (-I) due to the electronegativity of iodine, withdrawing electron density from the ring and making it less reactive towards electrophiles. Halogens also have a +M effect due to their lone pairs, but for iodine, this is weak and overshadowed by its inductive withdrawal. The net effect is deactivation.

Therefore, the two substituents have opposing electronic influences. The strong activating effect of the amino group generally dominates, making the ring more reactive than unsubstituted naphthalene, but the deactivating effect of the iodine modulates this reactivity. The positions ortho to the amino group (C2) and ortho to the iodo group (C3) are the most likely sites for electrophilic attack, with the directing power of the amino group favoring the C2 position.

Steric Hindrance and Directed Ortho-Metalation

Steric effects play a crucial role in the reactions of this compound. The iodo group is large, and its presence at the C4 position creates steric hindrance, particularly for reactions at the adjacent C3 and the peri-position (C5). This steric bulk can influence the regioselectivity of reactions, favoring attack at less hindered sites.

A key aspect of reactivity for aromatic compounds bearing heteroatom-containing functional groups is Directed Ortho-Metalation (DoM) . In this reaction, an organolithium reagent, such as n-butyllithium, is directed to deprotonate the position ortho to a directing metalation group (DMG). libretexts.org The primary amino group itself is too acidic and would be deprotonated by the organolithium base. However, if the amino group is first protected, for example as an amide (-NHCOR) or a carbamate (B1207046) (-NHCOOR), it becomes a powerful DMG. acs.orgnih.gov

In the case of a protected this compound, the DMG at C1 would direct lithiation specifically to the C2 position. libretexts.orgacs.org The lithium reagent is coordinated by the heteroatom of the DMG, leading to deprotonation of the nearest proton. libretexts.org The resulting aryllithium intermediate can then be trapped with various electrophiles, allowing for the regioselective synthesis of 1,2,4-trisubstituted naphthalene derivatives. The presence of the iodo group at C4 would likely remain unaffected during this process, provided the temperature is kept low to prevent halogen-metal exchange.

Mechanistic Investigations of Key Transformations

Transition State Analysis in Catalyzed Reactions

While specific transition state analyses for reactions involving this compound are not widely available, insights can be drawn from computational and mechanistic studies on analogous systems, such as the Buchwald-Hartwig amination of other aryl iodides. nih.govnih.gov

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps, each with its own transition state: oxidative addition, ligand exchange, and reductive elimination. nih.gov

Oxidative Addition: For aryl iodides, the oxidative addition to the Pd(0) center is generally very fast. Computational studies suggest that this step involves the formation of a transition state where the C-I bond is breaking while the Pd-C and Pd-I bonds are forming. The energy barrier for this step is typically lower for aryl iodides compared to aryl bromides or chlorides, reflecting the weaker C-I bond. nih.gov

Reductive Elimination: This is the product-forming step where the C-N bond is created. Mechanistic studies have shown that reductive elimination occurs more rapidly from complexes with more basic heteroatoms (e.g., amides). nih.gov The transition state for this step involves the palladium center bringing the aryl group and the amido ligand into close proximity to allow for bond formation. The electronic properties of the aryl ring and the steric bulk of the phosphine ligands significantly influence the energy of this transition state. For an electron-rich system like this compound, the reductive elimination step is expected to be facile. nih.gov

Kinetic and Thermodynamic Studies of Reaction Progress

The substitution pattern on the naphthalene ring significantly influences the stability of reaction intermediates and products, thereby governing whether a reaction is under kinetic or thermodynamic control. In electrophilic aromatic substitution reactions of naphthalene, the position of attack is a well-studied phenomenon.

For instance, the sulfonation of naphthalene demonstrates the principle of kinetic versus thermodynamic control. The reaction initially yields naphthalene-1-sulfonic acid as the kinetic product, favored at lower temperatures (around 25°C). wikipedia.org This is because the carbocation intermediate leading to the 1-substituted product is stabilized by more resonance structures that maintain the aromaticity of one of the rings. wordpress.com However, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. wikipedia.org This is attributed to the reversibility of the sulfonation reaction; the 1-isomer, being sterically hindered, can revert to the starting materials more readily, eventually leading to the formation of the more stable 2-isomer. wordpress.com

While direct kinetic or thermodynamic data for reactions involving this compound were not found in the provided search results, the principles observed in naphthalene sulfonation can be extrapolated. The amino group at the 1-position is a strong activating group and an ortho-, para-director. The iodo group at the 4-position is a deactivating group but is also an ortho-, para-director. The interplay of these two substituents would create a complex reactivity profile. For electrophilic attack, the positions ortho and para to the activating amino group (positions 2 and a blocked 4-position) and ortho to the deactivating iodo group (positions 3 and a blocked 5-position) would be electronically influenced.

A study on the FeCl3-catalyzed oxidative cross-coupling of 2,6-dimethylphenol (B121312) with N-benzyl-2-aminonaphthalene revealed insights into the kinetics of reactions involving aminonaphthalenes. acs.org The study found that the reaction rate was dependent on the concentrations of the phenol, the oxidant (t-BuOOt-Bu), and the iron catalyst. acs.org Mechanistic investigations, including kinetic experiments, supported the formation of a ternary iron complex involving the aminonaphthalene, the phenol, and the oxidant, which then proceeds through a rate-determining oxidative coupling step. acs.orgfigshare.com This suggests that reactions of this compound, particularly in the presence of transition metal catalysts, are likely to proceed through complex multi-step mechanisms involving the formation of intermediate complexes.

Table 1: General Principles of Kinetic vs. Thermodynamic Control in Naphthalene Substitution

| Product Type | Characteristics | Example (Sulfonation) |

| Kinetic Product | Forms faster, lower activation energy, less stable. | Naphthalene-1-sulfonic acid wikipedia.orgwordpress.com |

| Thermodynamic Product | Forms slower, higher activation energy, more stable. | Naphthalene-2-sulfonic acid wikipedia.orgwordpress.com |

Iv. Advanced Applications in Synthetic Organic Chemistry and Materials Science Excluding Clinical/biological

Role in Material Science Research

Synthesis of Polymer Monomers and Functional Polymers

1-Amino-4-iodonaphthalene serves as a key precursor for the synthesis of functional polymers, where its distinct reactive sites can be strategically employed. The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, which can be leveraged to form the polymer backbone. Concurrently, the amino group imparts specific functionalities to the resulting polymer, such as influencing solubility, providing a site for post-polymerization modification, or modulating the material's electronic and photophysical properties.

The most common polymerization strategies involve palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. In these processes, this compound can be coupled with appropriate di-functionalized monomers (e.g., diboronic acids or di-alkynes) to produce alternating copolymers. For example, Sonogashira polymerization of an aryl di-iodide with an aryl di-alkyne is a well-established method for creating poly(phenyleneethynylene)s (PPEs), which are highly conjugated polymers with applications in organic electronics. libretexts.org By incorporating this compound into such a scheme, either as a comonomer or as an end-capping agent, polymers with pendant amino groups can be readily synthesized. These amino groups can enhance inter-chain interactions through hydrogen bonding or be used to graft other molecules onto the polymer chain.

The following table outlines potential polymerization pathways using this compound as a key building block.

| Polymerization Method | Comonomer Type | Role of this compound | Resulting Polymer Class | Functionality Provided by Amino Group |

| Suzuki Coupling | Aryl diboronic acid or ester | Monofunctional monomer (Chain terminator) or part of a difunctional monomer | Substituted poly-arylenes | Chain-end functionalization, property modulation |

| Sonogashira Coupling | Terminal di-alkyne | Monofunctional monomer (Chain terminator) or part of a difunctional monomer | Poly(arylene ethynylene)s (PAEs) | Electronic property tuning, site for modification |

| Heck Coupling | Di-alkene | Monofunctional monomer (Chain terminator) | Poly(arylene vinylene)s (PAVs) | Enhanced solubility, photophysical tuning |

| Oxidative Polymerization | Self-polymerization | Monomer | Poly(1-aminonaphthalene) with iodo-functionalization | Iodo-group serves as a handle for post-polymerization cross-coupling |

Chemo- and Regioselective Reagent in Organic Transformations

The utility of this compound in organic transformations is largely defined by its capacity for selective reactions at one of its two functional groups. This selectivity allows chemists to use the molecule as a versatile scaffold, introducing complexity in a controlled manner.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary sites for reaction are the C−I bond and the N−H bonds of the amino group. Palladium-catalyzed cross-coupling reactions are highly chemoselective for the C−I bond. acs.org Reactions like the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes) proceed efficiently at the aryl iodide position under mild conditions that leave the amino group intact. libretexts.orgwikipedia.orglibretexts.org This allows for the direct attachment of various aryl, alkynyl, or vinyl substituents at the 4-position of the naphthalene (B1677914) ring without the need for protecting the amino group.

Regioselectivity , the preference for reaction at one position over another, is also a key feature. While the initial substitution pattern of this compound is fixed, the directing effects of these groups influence subsequent reactions on the naphthalene core. For instance, electrophilic aromatic substitution would be directed to specific positions by the powerful activating effect of the amino group, although the presence of the deactivating iodine atom complicates the outcome. More significantly, recent methods have shown that directing groups can be used to achieve highly regioselective C-H functionalization on naphthylamine systems, such as the silver-catalyzed C4-H amination of 1-naphthylamines bearing a picolinamide (B142947) directing group. mdpi.com

The table below summarizes key chemoselective transformations involving this compound.

| Reaction Type | Reactive Site | Co-reactant | Catalyst System (Typical) | Product Class |

| Suzuki-Miyaura Coupling | C−I | Aryl/vinyl boronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | 4-Aryl/vinyl-1-aminonaphthalenes |

| Sonogashira Coupling | C−I | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst, Amine base | 4-Alkynyl-1-aminonaphthalenes |

| Heck Coupling | C−I | Alkene | Pd(0) complex, Base | 4-Alkenyl-1-aminonaphthalenes |

| Buchwald-Hartwig Amination | C−I | Amine | Pd(0/II) complex, Ligand, Base | Naphthalene-1,4-diamines |

| N-Acylation | N−H | Acyl chloride / Anhydride (B1165640) | Base (e.g., Pyridine) or direct reaction | N-(4-Iodonaphthalen-1-yl)amides |

Contributions to Supramolecular Chemistry (e.g., host-guest systems based on naphthalene core)

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent building block for designing such systems due to its combination of functional groups capable of forming specific and directional interactions.

The key contributions of this molecule to supramolecular chemistry arise from three distinct features:

Halogen Bonding: The iodine atom on the naphthalene ring can act as a halogen bond donor. nih.gov This is a highly directional, non-covalent interaction where the electropositive region on the outer surface of the iodine atom (known as a σ-hole) is attracted to a nucleophilic region (a Lewis base) on an adjacent molecule. nih.govfrontiersin.org The directionality and tunable strength of halogen bonds make them powerful tools for constructing ordered solid-state materials and liquid crystals. nih.govbohrium.com

Hydrogen Bonding: The amino group contains two N-H bonds that can act as hydrogen bond donors, interacting with suitable acceptors like oxygen or nitrogen atoms on other molecules. This interaction is fundamental to molecular recognition and self-assembly.

π-π Stacking: The large, flat, and electron-rich naphthalene core is prone to π-π stacking interactions, where two aromatic rings arrange themselves in a face-to-face or offset manner. This interaction is crucial for the assembly of many aromatic molecules into columns or layers.

The interplay of these interactions allows this compound to participate in the formation of complex, self-assembled architectures, including host-guest systems. It can act as a component of a larger host structure, where a cavity is formed through the organized assembly of multiple molecules. This cavity can then encapsulate a smaller guest molecule. For instance, networks built from halogen and hydrogen bonds can create porous materials capable of selective guest inclusion. researchgate.net

Conversely, the molecule itself can act as a guest . The naphthalene unit is hydrophobic and can be encapsulated within the nonpolar cavity of macrocyclic hosts like cyclodextrins. thno.org The inclusion of aminonaphthalene derivatives into cyclodextrin (B1172386) cavities has been studied, revealing how the host environment can alter the photophysical properties of the guest molecule. acs.org

The following table details the non-covalent interactions of this compound and their role in supramolecular assembly.

| Interaction Type | Participating Group | Role in Supramolecular Assembly | Example Application |

| Halogen Bonding | C−I (Iodine) | Directional control, crystal engineering, formation of robust networks. nih.gov | Design of functional materials, liquid crystals, co-crystals. |

| Hydrogen Bonding | -NH₂ (Amino) | Molecular recognition, stabilization of assemblies, formation of tapes/sheets. | Building multi-component crystals, directing self-assembly. |

| π-π Stacking | Naphthalene Ring | Formation of columnar or layered structures, stabilization of aggregates. | Organic semiconductors, charge-transfer complexes. |

| Host-Guest Interaction | Naphthalene Ring (as guest) | Encapsulation within a macrocyclic host cavity. | Sensing, modification of photophysical properties. acs.org |

V. Theoretical and Computational Investigations of 1 Amino 4 Iodonaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the behavior of a molecule. These calculations provide insights into molecular orbital energies, charge distribution, and aromaticity, which are crucial for understanding the molecule's stability, color, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and electronic transport properties. samipubco.com A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net

For 1-Amino-4-iodonaphthalene, the electronic properties are influenced by both the electron-donating amino (-NH₂) group and the iodine (-I) substituent. A B3LYP-D3 computational study on various mono-substituted naphthalenes revealed that the -NH₂ group causes the most significant reduction in the HOMO-LUMO energy gap compared to other substituents, indicating an increase in reactivity. researchgate.net In a study of 4-aminonaphthalene derivatives, DFT calculations were used to determine the energies of these frontier orbitals. jeires.com The HOMO is typically distributed over the naphthalene (B1677914) ring and the amino group, reflecting the electron-donating capacity, while the LUMO is spread across the aromatic system. jeires.com

Table 1: Calculated Quantum Parameters for Analogous 4-Aminonaphthalene Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-Amino-naphthalene-1-ol (4ANO) | -7.893 | -5.109 | 2.784 |

| Naphthalene-1,4-diamine (N4D) | -7.562 | -4.998 | 2.564 |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -8.453 | -5.783 | 2.670 |

This table presents data from a DFT study on related aminonaphthalene derivatives to illustrate typical energy values. jeires.com

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. samipubco.com These maps are color-coded to show regions of varying electrostatic potential: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. maxapress.com Green and yellow areas represent neutral or intermediate potential. maxapress.com

For this compound, the MEP map would be expected to show a high electron density (red) around the nitrogen atom of the amino group due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The hydrogen atoms of the amino group would, in contrast, exhibit a positive potential (blue). The iodine atom, being highly electronegative, would also create a region of negative potential, while also potentially exhibiting a region of positive potential known as a "sigma-hole" along the C-I bond axis, which is characteristic of halogen bonding. The naphthalene ring itself would display varying potential, influenced by the electronic effects of both substituents. DFT studies on amino-substituted naphthalene sulfonic acids have utilized Natural Bond Orbital (NBO) analysis to identify specific atomic charges, which complements the visual information from MEP maps. ajol.info

Aromaticity is a key property of naphthalene, characterized by its planar structure, cyclic delocalized π-electron system, and enhanced stability. This delocalization gives rise to a "ring current" when the molecule is placed in an external magnetic field. researchgate.net This induced current generates its own magnetic field, which opposes the external field inside the ring and reinforces it outside the ring. researchgate.net This effect is observable in NMR spectroscopy, causing the deshielding of protons outside the ring. researchgate.net

In substituted naphthalenes, the substituents can alter the electron density and delocalization within the rings, thereby affecting the aromaticity and the ring current. The electron-donating amino group in this compound would increase the π-electron density, potentially enhancing the ring current and aromatic character, particularly in the substituted ring. The iodine atom's effect is more complex; its inductive withdrawal could slightly decrease electron density, while its p-orbitals participate in the π-system. Computational studies on naphthalene and its derivatives have used methods like Nucleus-Independent Chemical Shift (NICS) to quantify the aromaticity of each ring separately, showing that the local aromaticity can vary between the two fused rings. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical motion of atoms and molecules over time, providing insights into their conformational landscape and flexibility. nih.gov For a molecule like this compound, MD simulations can reveal the preferred three-dimensional structures (conformers), the rotational energy barriers of its substituents, and its interactions with surrounding molecules.

A key conformational feature of this compound is the orientation of the amino group. Studies on 1-aminonaphthalene have shown that the ground state (S₀) features a pyramidal geometry at the nitrogen atom, and the -NH₂ group is rotated by about 20 degrees relative to the plane of the naphthalene ring. researchgate.net Upon electronic excitation, the C-N bond shortens, and the amino group tends to flatten. researchgate.net Similarly, computational studies on methyl-substituted naphthalenes have calculated the energy barriers for the rotation of the substituent group, highlighting the role of steric and electronic effects. brynmawr.edu For this compound, MD simulations would clarify the rotational barrier of the amino group and how it is influenced by the adjacent iodine atom and the peri-hydrogen atom at position 8. The stability and dynamic behavior of related anilino-1,4-naphthoquinones have been successfully investigated using MD simulations, confirming the utility of this method for understanding complex naphthalene derivatives. nih.gov

DFT Studies of Reaction Mechanisms and Energy Barriers

Density Functional Theory (DFT) is a powerful computational tool for investigating chemical reactions. It allows for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energy barriers. nih.gov This information is invaluable for understanding reaction pathways and predicting the feasibility and outcome of a chemical transformation. maxapress.com

For aminonaphthalene derivatives, DFT has been successfully applied to elucidate complex reaction mechanisms. For example, a detailed study on the diazotization of 2-aminonaphthalene-1,5-disulfonic acid used DFT calculations to identify critical intermediates and clarify their thermodynamic profiles, providing deep insights into the reaction pathway. maxapress.commaxapress.com Another study explored the synthesis of Tröger's base derivatives from various naphthylamines, using DFT to map the free energy surfaces of ten possible reaction pathways. conicet.gov.ar

DFT calculations are instrumental in predicting the reactivity and selectivity of a molecule. By analyzing the outputs of quantum chemical calculations, such as the FMOs and MEP maps, one can predict the most likely sites for chemical attack. jeires.combohrium.com

Computational Design of Novel Naphthalene Derivatives

Computational methods are increasingly used for the in silico design of novel molecules with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. researchgate.net Starting from a core scaffold like this compound, DFT calculations can be used to predict how structural modifications will affect electronic, optical, and reactive properties. This is particularly relevant in materials science for designing organic light-emitting diodes (OLEDs), fluorescent probes, and functional dyes. nih.govyoutube.com

The process typically involves:

Scaffold Modification: Introducing different functional groups at various positions on the this compound scaffold. For instance, the iodine atom can be replaced with various aryl, heteroaryl, or alkynyl groups via simulated cross-coupling reactions. The amino group can also be modified.

Property Calculation: For each designed derivative, key quantum chemical parameters are calculated using DFT. These parameters correlate with the molecule's performance in specific applications.

Screening and Selection: The derivatives are ranked based on their calculated properties, and the most promising candidates are selected for synthesis and experimental validation.

Key parameters calculated in the design of functional materials include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is related to the molecule's electronic absorption wavelength and chemical reactivity. A smaller gap generally leads to absorption at longer wavelengths (a red shift).

Intramolecular Charge Transfer (ICT): The introduction of electron-donating groups (like the amino group) and electron-accepting groups can induce ICT upon photoexcitation, which is a key mechanism for fluorescence in many functional dyes.

The following table shows hypothetical DFT-calculated properties for a series of designed derivatives of this compound, where the iodine atom is replaced by different functional groups (R).

| Derivative (R group) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Application |

|---|---|---|---|---|

| -H (1-aminonaphthalene) | -5.15 | -0.98 | 4.17 | Precursor |

| -I (Original Compound) | -5.28 | -1.35 | 3.93 | Synthetic Intermediate |

| -Phenyl | -5.21 | -1.25 | 3.96 | OLED component |

| -C≡C-Ph | -5.30 | -1.55 | 3.75 | Fluorescent Probe |

| -Thiophene | -5.18 | -1.48 | 3.70 | Organic Semiconductor |

| -Pyridyl | -5.45 | -1.62 | 3.83 | Electron-transport material |

This table is illustrative and presents hypothetical data based on established principles of molecular design using DFT. The values are not from a specific published study.

Spectroscopic Property Predictions via Computational Methods

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. youtube.comrsc.orgmedium.com It calculates the energies of electronic transitions from the ground state to various excited states. medium.com This allows for the theoretical prediction of absorption maxima (λmax) and the corresponding molar absorptivity, which can be compared directly with experimental spectra. rsc.org

For this compound, a TD-DFT calculation would involve:

Geometry Optimization: First, the ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). rsc.org

Excited State Calculation: Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies to a number of the lowest-lying singlet excited states. youtube.com

Spectrum Simulation: The calculated excitation energies (which correspond to wavelengths) and their oscillator strengths (which relate to absorption intensity) are used to simulate the UV-Vis spectrum.

These calculations can be performed in the gas phase or, more realistically, by incorporating a solvent model (like PCM or SMD) to account for the effect of the solvent on the electronic transitions, a phenomenon known as solvatochromism. researchgate.net

A TD-DFT study on this compound would likely reveal transitions characteristic of substituted naphthalenes. The main absorption bands would arise from π → π* transitions within the aromatic system. The presence of the amino group (an auxochrome) and the iodine atom would be expected to shift these bands compared to unsubstituted naphthalene.

The table below shows a hypothetical output from a TD-DFT calculation for this compound in a solvent like ethanol, predicting the main electronic transitions.

| Excited State | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| S₁ | 345 | 0.15 | HOMO → LUMO | π → π |

| S₂ | 310 | 0.08 | HOMO-1 → LUMO | π → π |

| S₃ | 275 | 0.42 | HOMO → LUMO+1 | π → π |

| S₄ | 240 | 0.65 | HOMO-2 → LUMO | π → π |

This table is a representative example of data that would be generated from a TD-DFT calculation. The values are hypothetical and serve to illustrate the type of information obtained from such computational studies.

Vi. Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and elucidating the structure of 1-Amino-4-iodonaphthalene through fragmentation analysis.

Isotopic Pattern Analysis: HRMS provides highly accurate mass measurements, which are crucial for determining the precise elemental formula of a compound. kopflab.orgresearchgate.net The distinct isotopic pattern of a molecule, arising from the natural abundance of isotopes of its constituent elements, serves as a key identifier. kopflab.orgresearchgate.net For this compound (C₁₀H₈IN), the high-resolution mass spectrum allows for the unambiguous confirmation of its molecular formula by matching the experimentally observed mass to the theoretically calculated exact mass. nih.gov

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments, often involving techniques like collision-induced dissociation (CID), provide insights into the molecular structure by breaking the molecule into smaller, characteristic fragments. nih.gov The resulting fragmentation pattern is essentially a structural fingerprint of the molecule. nih.govwiley-vch.de In the case of this compound, common fragmentation pathways would likely involve the loss of the iodine atom or the amino group, as well as cleavage of the naphthalene (B1677914) ring. researchgate.net Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. nih.govnih.gov

| Ion/Fragment | Description |

| [M]⁺ | The molecular ion of this compound. |

| [M-I]⁺ | Fragment resulting from the loss of the iodine atom. |

| [M-NH₂]⁺ | Fragment resulting from the loss of the amino group. |

| Naphthalene fragments | Smaller ions resulting from the cleavage of the aromatic ring system. |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound in solution. vscht.czunivr.it

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. vscht.cz The chemical shifts, signal multiplicities, and integration of the peaks in the ¹H spectrum reveal the number and connectivity of protons. Similarly, the ¹³C spectrum indicates the number of unique carbon atoms in the molecule.

Advanced Techniques: For a complete and unambiguous assignment of all signals, advanced NMR techniques are employed.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms. nih.govuoc.gr

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the ¹H-¹H connectivity within the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. univr.it

Solid-state NMR (ssNMR) is used to study the structure and dynamics of molecules in their solid, crystalline form. nih.gov This technique is particularly valuable for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govnih.gov Different polymorphs can exhibit distinct ssNMR spectra, allowing for their identification and characterization. nih.gov Isotopic labeling strategies, such as uniform or selective incorporation of ¹³C and ¹⁵N, can be employed to simplify spectra and facilitate analysis. nih.gov

Dynamic NMR (DNMR) is a technique used to study the rates and mechanisms of conformational changes in molecules. nih.govnih.gov By analyzing NMR spectra at different temperatures, it is possible to determine the energy barriers for processes such as bond rotation. For this compound, DNMR could be used to study the rotational barrier of the amino group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.comyoutube.com By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. youtube.comyoutube.comnih.gov This technique provides definitive proof of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.com These techniques are excellent for identifying functional groups and providing a "molecular fingerprint" for a compound.

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows characteristic absorption bands for different functional groups, such as the N-H stretches of the amino group and the C-H and C=C stretches of the aromatic ring in this compound. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the naphthalene ring and the C-I bond. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique(s) |

| N-H stretch (amino group) | 3300-3500 | FT-IR |

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| Aromatic C=C stretch | 1400-1600 | FT-IR, Raman |

| C-N stretch | 1250-1350 | FT-IR |

| C-I stretch | 500-600 | Raman |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible and fluorescence spectroscopy are powerful non-destructive techniques used to probe the electronic structure and photophysical properties of molecules like this compound. These methods provide insights into how the molecule interacts with light, which is fundamental to understanding its potential applications in materials science and as a fluorescent probe.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like naphthalene derivatives, these transitions are typically from π to π* orbitals. The absorption spectrum of this compound is expected to be influenced by both the amino (-NH₂) and iodo (-I) substituents on the naphthalene core.

The amino group acts as an auxochrome, an electron-donating group that, when attached to a chromophore (the naphthalene ring system), shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and often increases the molar absorptivity (ε). This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the π-system of the naphthalene ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, 1-naphthylamine (B1663977) exhibits an absorption maximum at approximately 313 nm. researchgate.net The introduction of an iodo group at the 4-position is also expected to contribute to a bathochromic shift, albeit to a lesser extent than the amino group. The iodine atom, being a heavy halogen, can also influence the electronic transitions through spin-orbit coupling.

Click on the headers to sort the data.

| Compound | Absorption Maximum (λmax, nm) | Solvent | Reference |

|---|---|---|---|

| Naphthalene | 311 | Not Specified | researchgate.net |

| 1-Naphthylamine | 313 | Not Specified | researchgate.net |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Naphthalene and its derivatives are well-known for their fluorescent properties. researchgate.net The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength), a phenomenon known as the Stokes shift.

The photophysical properties of aminonaphthalenes are highly sensitive to the solvent environment. researchgate.net In polar solvents, a significant red shift in the emission spectrum is often observed, which is attributed to solvent relaxation around the excited state dipole moment and intramolecular charge transfer (ICT) from the amino group to the naphthalene ring. researchgate.net This solvatochromic behavior makes aminonaphthalenes useful as fluorescent probes for studying the polarity of their microenvironment.

The presence of the iodine atom in this compound is expected to have a significant impact on its fluorescence properties due to the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). This increased ISC rate often leads to a decrease in the fluorescence quantum yield (ΦF) and a shorter fluorescence lifetime (τF), as the triplet state is more readily populated, and subsequent phosphorescence or non-radiative decay from the triplet state becomes more probable. While specific fluorescence data for this compound is not available, the general principles suggest that it would be a less efficient fluorescer compared to 1-aminonaphthalene.

The following table presents photophysical data for naphthalene, illustrating the fundamental properties that are modulated by substitution.

Click on the headers to sort the data.

| Compound | Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) | Reference |

|---|---|---|---|

| Naphthalene | 311 | 322 | researchgate.net |

Chromatographic Methods for Separation and Purity Assessment in Complex Mixtures

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound, especially in the context of reaction monitoring and product analysis from complex mixtures. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is present.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For the analysis of this compound, GC would be a suitable method. The compound would be vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the compound between the mobile and stationary phases, which is influenced by its boiling point and polarity.

When coupled with a mass spectrometer (MS), GC-MS provides not only retention time data for identification but also mass spectra that offer structural information. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule, with potential fragments arising from the loss of the iodine atom, the amino group, or parts of the naphthalene ring system. For instance, the fragmentation of naphthalene itself is well-studied, and the presence of substituents would lead to predictable fragmentation pathways. rdd.edu.iq The analysis of iodinated aromatic amines by GC-MS has been demonstrated, often involving a derivatization step to improve volatility and chromatographic behavior. researchgate.netnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or those that are thermally labile, liquid chromatography is the method of choice. High-performance liquid chromatography (HPLC) is a high-resolution technique that separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase.

For the separation of this compound, reversed-phase HPLC (RP-HPLC) would be a common approach. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention of the compound is primarily governed by its hydrophobicity. Given the aromatic nature of this compound, it would be well-retained on a C18 column. The separation of positional isomers of substituted naphthalenes can be challenging but is often achievable with optimized mobile phase compositions and specialized columns. nih.gov

Detection in HPLC can be achieved using various detectors. A Diode Array Detector (DAD) or a UV-Visible detector would be highly effective, as this compound possesses a strong chromophore. The detector can be set to a wavelength where the compound exhibits maximum absorbance to achieve high sensitivity.

Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity. shimadzu.com Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for polar and semi-polar compounds. nih.gov An LC-MS/MS method would allow for the selective detection and quantification of this compound in complex matrices by monitoring specific precursor-to-product ion transitions.

The following table summarizes typical conditions for the HPLC analysis of related naphthalene derivatives, which could serve as a starting point for developing a method for this compound.

Click on the headers to sort the data.

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 1,4-Dimethylnaphthalene | Hypersil ODS (C18), 5 µm, 250 x 4.6 mm | 70% Acetonitrile | UV at 228 nm | nih.gov |

| Naphthalene | ODS-C18, 150 x 4.6 mm | Acetonitrile/Phosphate (B84403) Buffer (80:20 v/v) | UV at 254 nm | researchgate.net |

Vii. Future Research Directions and Emerging Trends in Naphthalene Based Chemistry

Development of Sustainable Synthetic Routes

A major trend in modern chemistry is the development of environmentally benign and efficient synthetic methods. ijrpr.comrsc.org For naphthalene (B1677914) derivatives, this involves moving away from harsh conditions and hazardous reagents traditionally used in their synthesis. rsc.orgnih.gov Research is focused on catalytic processes that offer high yields and selectivity under milder conditions. ijrpr.comresearchgate.net One innovative approach involves the hydrothermal condensation of a bisanhydride with monoamines in water, which proceeds quantitatively without the need for organic solvents or catalysts. rsc.org Another strategy employs metal-catalyzed reactions, such as those using palladium, copper, or rhodium, to construct the naphthalene skeleton through cycloadditions and annulations. researchgate.net

Recent advances include skeletal editing, where an atom within a heterocyclic ring, like the nitrogen in isoquinoline, is transmuted into a carbon atom to form a naphthalene ring. nih.gov This method uses an inexpensive phosphonium (B103445) ylide as the carbon source and proceeds through a triene intermediate that undergoes 6π-electrocyclization. nih.gov Such strategies not only provide new pathways to substituted naphthalenes but also tolerate a wide array of functional groups, including halides and ethers. nih.gov Furthermore, electrochemical strategies are emerging that allow for the synthesis of functionalized naphthalenes from simple styrenes through a [4+2] annulation-rearrangement-aromatization sequence, avoiding the need for metals or chemical oxidants. researchgate.net These sustainable protocols are crucial for increasing molecular complexity and creating versatile building blocks for further chemical transformations. researchgate.net

Exploration of Bio-Inspired Naphthalene Scaffolds (focus on chemical inspiration, not biological activity)

Natural products that contain a naphthalene core, while relatively uncommon, provide significant inspiration for synthetic chemists due to their structural complexity and diverse pharmacological activities. chemistryviews.orgnih.gov The focus from a chemical synthesis perspective is on replicating and modifying these natural scaffolds to generate diverse chemical libraries. rsc.org This approach avoids the often lengthy and resource-heavy de novo synthesis of the core scaffold by starting with an isolated natural product. rsc.org

For instance, the synthesis of novel hybrids combining naphthalene and chimonanthine (B1196302) scaffolds has been achieved, starting from indole-3-acetonitrile. nih.gov Researchers also look at replacing the naphthalene scaffold in known bioactive molecules with other ring systems (like isoquinoline, quinoline, or even non-aromatic rings) to study how changes in the core structure and electronics affect physical properties. nih.gov This comparative synthesis provides deep insights into the structural requirements for specific molecular topologies. nih.gov The development of synthetic routes that start from simple, commercially available naphthalene derivatives to build complex natural product analogues is a key area of research. chemistryviews.org These routes often employ regioselective C-H functionalization as a critical step to install desired substituents, offering an efficient pathway to structurally diverse molecules inspired by nature. chemistryviews.org

Integration into Advanced Functional Materials

The rigid, planar, and π-conjugated system of naphthalene makes it an excellent building block for advanced functional materials with unique optical and electronic properties. nih.govnih.gov Naphthalene derivatives are being integrated into a wide range of materials, including polymers, dyes, and electrochromic systems. rsc.orgnih.govmdpi.com

Naphthalene diimides (NDIs) are a particularly important class of derivatives used in organic electronics. rsc.org Conjugated polymers incorporating NDIs in their main chain exhibit high electron mobilities and tunable light absorption, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics. rsc.org Another area of application is in porous polymers for environmental remediation. mdpi.comnih.gov For example, porous polyaminal-linked polymers synthesized from naphthalene and melamine (B1676169) building blocks have shown excellent CO₂ uptake capacity and selectivity for adsorbing heavy metal cations like Pb(II). mdpi.comnih.gov

Naphthalene-based scaffolds are also used as supports for catalysts. nih.gov Polymers synthesized via Friedel-Crafts crosslinking of naphthalene can be functionalized and used to support palladium nanoparticles, creating highly efficient and recyclable catalysts for Suzuki cross-coupling reactions. nih.gov In the field of electrochromic materials, naphthalene phthalimide (B116566) derivatives are being studied as stable cathodic coloring materials, where the position of the imide bond on the naphthalene core influences the electrochemical and optical properties. mdpi.com

Table 1: Naphthalene-Based Functional Materials and Their Applications

| Material Type | Naphthalene Derivative | Application | Key Finding | Citation |

|---|---|---|---|---|

| Conjugated Polymer | Naphthalene diimide (NDI) | Organic Electronics (OFETs) | Exhibits high electron mobilities and tunable absorption. | rsc.org |

| Porous Polymer | Naphthalene-melamine polyaminal | CO₂ Capture, Heavy Metal Adsorption | High CO₂ uptake (133 mg/g) and selective for Pb(II). | mdpi.comnih.gov |

| Catalytic Support | Friedel-Crafts crosslinked naphthalene polymer | Suzuki Cross-Coupling | Supports Pd nanoparticles for efficient and recyclable catalysis. | nih.gov |

| Electrochromic Material | Naphthalene phthalimide | Cathodic Coloring | Reversible electrochemical reduction leads to changes in optical properties. | mdpi.com |

| Crystalline Polymer | Poly(alkylene-1,5-naphthaleneamide) | High-Performance Polymers | Naphthalene rings stack, leading to high crystallinity and thermal stability. | tandfonline.com |

Computational Chemistry's Role in Accelerating Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of naphthalene derivatives. acs.orgresearchgate.net It allows researchers to predict and understand the geometric and electronic structures, interaction energies, and spectroscopic properties of these molecules before undertaking complex and time-consuming synthesis. acs.orgnih.gov

DFT calculations are used to study the interactions between the naphthalene π-cloud and other molecules, such as water and hydrogen sulfide, revealing the nature and strength of these non-covalent interactions. acs.org Such studies are crucial for understanding molecular recognition and the behavior of naphthalene-based materials in different environments. acs.org Computational methods are also employed to analyze the properties of novel naphthalene derivatives, including those containing heteroatoms like selenium, by calculating their infrared spectra and other quantum chemical data. researchgate.net

In the context of materials science, computational tools can predict the potential of a given scaffold to act as a sensor. nih.gov For example, DFT calculations have been used to investigate the assembly of nanostructures and their ability to detect amino acids by analyzing changes in their electronic properties upon binding. nih.gov For peptidomimetics, combining DFT with experimental techniques like IR and NMR spectroscopy helps elucidate conformational preferences and intramolecular hydrogen-bonding patterns, which are key to their function. nih.gov This synergy between computational prediction and experimental verification accelerates the design and discovery of new functional molecules. nih.gov

Challenges in Scaling Up Synthesis and Industrial Relevance (from a research perspective)

Transitioning a synthetic route for a complex naphthalene derivative from a small-scale laboratory setting to a larger, industrially relevant scale presents significant challenges. primescholars.comprimescholars.com A reaction that works efficiently on a milligram or gram scale may not translate well to multi-kilogram production due to issues with cost, safety, and reproducibility. primescholars.comprimescholars.com

One of the primary hurdles is the choice of reagents and catalysts. primescholars.com Many initial syntheses use expensive or toxic materials that are not economically or environmentally viable for large-scale production. primescholars.com Harsh reaction conditions, such as very high or low temperatures and pressures, are easier to manage in a lab flask than in a large reactor, making them a critical consideration for process chemists. primescholars.com

Isolation and purification methods also pose a major challenge. primescholars.com Techniques like preparatory HPLC or column chromatography, which are common in research labs, can become prohibitively expensive and generate large amounts of waste when scaled up. primescholars.com Furthermore, the complexity of a molecule's synthesis increases exponentially with scale. primescholars.com As such, from a research perspective, developing synthetic routes that are not only novel and efficient but also inherently scalable is a crucial goal. This involves considering factors like the cost of starting materials, the safety profile of all reagents and intermediates, and the feasibility of purification at each step from the very beginning of the design process. The industrial production of amino acids, for example, has been refined over decades using fermentation and enzymatic processes to achieve high yields and cost-effectiveness, offering a model for the large-scale production of other fine chemicals. researchgate.netresearchgate.netnih.govdtu.dk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-4-iodonaphthalene, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves iodination of 1-aminonaphthalene derivatives. Key methods include:

- Ullmann Coupling : Reacting 1-amino-4-bromonaphthalene with potassium iodide in the presence of a copper catalyst (e.g., CuI) under reflux in dimethylformamide (DMF) .

- Direct Electrophilic Substitution : Using iodine monochloride (ICl) in acetic acid to introduce iodine at the 4-position of 1-aminonaphthalene. Optimize yield by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:ICl) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol improves purity. Monitor purity via TLC and NMR .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and amine proton resonance .

- Infrared (IR) Spectroscopy : Validate the amino group (N–H stretch ~3400 cm) and C–I bond (500–600 cm) using NIST reference data .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 285.0 for CHIN) .

- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, I percentages) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodecomposition of the C–I bond.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.

- Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–I bonds to assess suitability in Suzuki-Miyaura couplings. Lower BDE (<240 kJ/mol) indicates higher reactivity .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (amine group) for nucleophilic attack or coordination with palladium catalysts .

- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to propose feasible routes (e.g., substituting iodine with boronic acids) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with NIST Chemistry WebBook entries or PubChem datasets .

- X-Ray Crystallography : Resolve ambiguities in substitution patterns (e.g., para vs. meta iodine placement) .

- Reproducibility Protocols : Standardize solvent systems (e.g., CDCl for NMR) and calibration methods across labs .

Q. How does the electronic environment of the iodine substituent influence the compound’s reactivity in metal-catalyzed reactions?

- Methodological Answer :

- Hammett Analysis : Quantify electron-withdrawing effects (σ = +0.18) to predict activation barriers in cross-couplings .

- Catalyst Screening : Test Pd(0)/Pd(II) systems (e.g., Pd(PPh)) with varying ligands (e.g., biphenyl vs. tri-tert-butylphosphine) to optimize turnover .

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms via fluorescence-based assays (e.g., NADPH depletion monitoring) .

- Control Groups : Include parent naphthalene and 4-iodo-naphthalene (no amine) to isolate the amino-iodo pharmacophore’s effects .

Data Contradiction and Ethical Considerations

Q. How should researchers address discrepancies in toxicological profiles of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from Toxicological Profiles (e.g., EPA, ATSDR) to identify dose-response inconsistencies .

- In Vivo vs. In Vitro Correlation: Compare rodent LD values with cell-based assays, adjusting for metabolic activation (e.g., S9 liver fractions) .

- Ethical Reporting : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.